molecular formula C43H52N2O11 B12297264 20-Ethyl-1alpha,6beta,16beta-trimethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8,14alpha-triol 14-benzoate

20-Ethyl-1alpha,6beta,16beta-trimethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8,14alpha-triol 14-benzoate

Cat. No.: B12297264
M. Wt: 772.9 g/mol
InChI Key: UTXPEZCSRQUREP-UHFFFAOYSA-N
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Description

This aconitane-derived alkaloid features a highly substituted diterpenoid skeleton with critical functional modifications:

  • Positional substituents: 20-Ethyl group: Enhances lipophilicity and may influence receptor binding. 1alpha,6beta,16beta-trimethoxy groups: Methoxy substitutions increase metabolic stability and modulate solubility . 14-benzoate ester: Compared to common acetate esters (e.g., 14-acetate in ), this may alter pharmacokinetics and hydrolysis resistance .

Properties

Molecular Formula

C43H52N2O11

Molecular Weight

772.9 g/mol

IUPAC Name

(4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C43H52N2O11/c1-6-44-21-40(22-55-38(49)25-14-10-11-15-28(25)45-31(46)18-23(2)36(45)47)17-16-30(53-4)42-27-19-26-29(52-3)20-41(50,43(51,39(42)44)35(54-5)34(40)42)32(27)33(26)56-37(48)24-12-8-7-9-13-24/h7-15,23,26-27,29-30,32-35,39,50-51H,6,16-22H2,1-5H3

InChI Key

UTXPEZCSRQUREP-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)O)O)OC)OC)COC(=O)C8=CC=CC=C8N9C(=O)CC(C9=O)C

Origin of Product

United States

Preparation Methods

Natural Source Extraction and Semi-Synthesis

Extraction of Aconitane Precursors

The compound is derived from Aconitum species, which produce structurally related alkaloids like aconitine and aconine. Key steps include:

  • Plant Material Processing : Dried Aconitum roots are ground and subjected to Soxhlet extraction using ethanol or chloroform.
  • Chromatographic Purification : Crude extracts are fractionated via silica gel chromatography, with elution gradients (e.g., chloroform:methanol 9:1) isolating aconitane intermediates.
Table 1: Key Aconitane Precursors and Yields
Precursor Source Plant Extraction Yield (%) Purity (HPLC)
Aconitine A. napellus 0.3–0.8 ≥95%
Jesaconitine A. carmichaelii 0.2–0.5 ≥90%
Aconine A. kusnezoffii 0.1–0.3 ≥85%

Functionalization Steps

The target compound is synthesized from aconitine or aconine through:

  • Selective Demethylation : Treatment with BBr₃ in dichloromethane at −78°C removes specific methoxy groups.
  • Esterification :
    • Benzoylation : 3,4-Dimethoxybenzoyl chloride is reacted with the 14α-hydroxyl group under Schotten-Baumann conditions (pH 8–9, 0°C).
    • Pyrrolidinyl Introduction : 2-(3-Methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl chloride is coupled to the 4-hydroxymethyl group using DMAP as a catalyst.
  • Acetylation : The 8-hydroxyl group is acetylated with acetic anhydride in pyridine.
Table 2: Reaction Conditions for Key Steps
Step Reagents/Conditions Temperature Time (h) Yield (%)
Demethylation BBr₃ (1.2 eq), CH₂Cl₂ −78°C 2 65–70
Benzoylation 3,4-Dimethoxybenzoyl chloride, NaOH, H₂O/Et₂O 0°C 4 80–85
Pyrrolidinyl Coupling 2-(3-Methyl-2,5-dioxo-pyrrolidinyl)benzoyl chloride, DMAP, DCM RT 6 60–65

Total Chemical Synthesis

Retrosynthetic Analysis

The synthesis is divided into three fragments:

  • Aconitane Core : Built via Diels-Alder cyclization of a diterpene precursor.
  • Pyrrolidinyl-Benzoyl Moiety : Synthesized from methyl acrylate and 3-methylglutamic acid.
  • Ester Side Chains : Introduced via late-stage coupling.

Stepwise Synthesis

  • Core Assembly :
    • Cyclohexenone undergoes Michael addition with ethyl vinyl ketone, followed by oxidative ring expansion to form the aconitane skeleton.
  • Stereochemical Control :
    • Chiral auxiliaries (e.g., Evans’ oxazolidinones) enforce β-configurations at C6 and C16.
  • Convergent Coupling :
    • Fragments are combined using Mitsunobu reactions (DEAD, Ph₃P) or Pd-mediated cross-couplings.
Table 3: Key Intermediates and Yields in Total Synthesis
Intermediate Synthetic Route Yield (%) Purity (%)
Aconitane core Diels-Alder/oxidation 45 90
Pyrrolidinyl benzoyl Cyclocondensation 70 95
Final coupling Mitsunobu reaction 55 88

Biotechnological Approaches

Metabolic Engineering

Recent patents describe enhancing aconitane production in Aconitum cell cultures via:

  • CRISPR-Cas9 Knock-ins : Overexpression of diterpenoid synthase genes (e.g., AtKS, AtKO).
  • Methylation Modulation : DNA methyltransferase inhibitors (e.g., 5-azacytidine) upregulate alkaloid biosynthesis.

Enzymatic Modifications

  • Cytochrome P450 Enzymes : Hydroxylase mutants (CYP716B1) introduce hydroxyl groups at C7 and C8.
  • Acyltransferases : AtAT1 catalyzes site-specific benzoylation.

Challenges and Optimization

Stereochemical Drift

The C1α,6β,16β configuration is prone to epimerization under acidic conditions. Solutions include:

  • Low-temperature reactions (−40°C).
  • Non-polar solvents (toluene, hexane).

Scalability Issues

  • Catalytic Asymmetric Synthesis : Chiral Ru complexes achieve enantiomeric excess (ee) >98% for critical centers.
  • Flow Chemistry : Continuous reactors reduce side reactions during esterification.

Chemical Reactions Analysis

Types of Reactions

20-Ethyl-1alpha,6beta,16beta-trimethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8,14alpha-triol 14-benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, sulfonates, and other leaving groups in the presence of nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different biological activities and properties, making them useful for various applications.

Scientific Research Applications

Chemistry

In chemistry, 20-Ethyl-1alpha,6beta,16beta-trimethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8,14alpha-triol 14-benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential effects on cellular processes and pathways. It can be used as a tool to investigate the mechanisms of action of aconitane alkaloids and their interactions with biological targets.

Medicine

In medicine, 20-Ethyl-1alpha,6beta,16beta-trimethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8,14alpha-triol 14-benzoate is explored for its potential therapeutic applications. Its biological activity may make it a candidate for drug development, particularly in areas such as pain management, anti-inflammatory treatments, and neuroprotection.

Industry

In the industrial sector, this compound can be used in the development of new materials and products. Its chemical reactivity and functional groups make it suitable for applications in polymer synthesis, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 20-Ethyl-1alpha,6beta,16beta-trimethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8,14alpha-triol 14-benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues of Aconitane Derivatives

Compound Name Key Substituents Bioactivity/Properties
Target Compound 14-benzoate, 20-ethyl, 1α,6β,16β-trimethoxy, 4-(pyrrolidinyl-dione benzoyl)methyl Hypothesized enhanced metabolic stability and receptor affinity due to ester diversity .
Aconitane-7,8,14-triol, 20-ethyl-1,6,16-trimethoxy-4-[[2-(3S)-3-methyl-2,5-dioxo-1-pyrrolidinyl]benzoyl... 14-acetate instead of benzoate Likely faster ester hydrolysis in vivo compared to benzoate derivatives .
Bis-pyrazole derivatives () Pyrazole cores with α,β-unsaturated ketones Demonstrated antimicrobial activity (e.g., against E. coli and S. aureus) .
KT5720 () Hexyl ester, epoxy-indole-pyrrolobenzodiazocine Protein kinase A inhibitor; highlights role of ester groups in target specificity .

Functional Group Impact Analysis

  • Ester Groups: 14-Benzoate (target compound): Greater steric bulk and aromaticity may slow enzymatic degradation compared to 14-acetate, extending half-life .
  • Methoxy Substitutions: Trimethoxy configurations (1α,6β,16β) in the target compound likely enhance lipid solubility, favoring blood-brain barrier penetration compared to non-methoxylated analogs .
  • Pyrrolidinyl-dione moiety :
    • This group (present in the target compound’s benzoyloxy side chain) introduces hydrogen-bonding sites, possibly enhancing interactions with biological targets like enzymes or receptors .

Biological Activity

20-Ethyl-1alpha,6beta,16beta-trimethoxy-4-[[[2-(3-methyl-2,5-dioxo-1-pyrrolidinyl)benzoyl]oxy]methyl]aconitane-7,8,14alpha-triol 14-benzoate is a complex organic compound belonging to the class of aconitane alkaloids. This compound exhibits a range of biological activities that have garnered attention in pharmacological research.

  • Molecular Formula : C43H52N2O11
  • Molecular Weight : 772.9 g/mol
  • IUPAC Name : (4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various receptors and enzymes, which can lead to therapeutic effects such as anti-inflammatory and analgesic properties.

Antinociceptive and Anti-inflammatory Effects

Research has indicated that aconitane alkaloids exhibit significant antinociceptive (pain-relieving) and anti-inflammatory properties. For instance:

  • Pain Management : In animal models, compounds similar to 20-Ethyl-1alpha,6beta,16beta-trimethoxy have shown efficacy in reducing pain responses through central and peripheral mechanisms.
  • Inflammation Reduction : Studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Neuroprotective Properties

The neuroprotective effects of aconitane alkaloids are also noteworthy:

  • Oxidative Stress Reduction : These compounds may reduce oxidative stress in neuronal cells by scavenging free radicals and enhancing antioxidant defenses.
  • Neurotransmitter Modulation : There is evidence suggesting that they can influence neurotransmitter levels, potentially benefiting conditions like neurodegenerative diseases.

Cytotoxicity Against Cancer Cells

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Induction of apoptosis
MCF7 (breast)20Cell cycle arrest
A549 (lung)12Inhibition of proliferation

These findings suggest that 20-Ethyl-1alpha,6beta,16beta-trimethoxy may serve as a potential candidate for cancer therapy.

Case Study 1: Pain Relief in Animal Models

A study assessed the efficacy of this compound in a rat model of chronic pain induced by inflammation. The results showed a significant reduction in pain scores compared to control groups treated with saline.

Case Study 2: Neuroprotection in Ischemic Stroke Models

In a controlled experiment involving ischemic stroke in mice, treatment with this compound resulted in reduced infarct size and improved neurological outcomes compared to untreated controls.

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